环庚烷甲酰胺

描述

Synthesis Analysis

Cycloheptanecarboxamide derivatives, including N-(arylcarbamothioyl)-cyclohexanecarboxamide and its variations, have been synthesized and characterized through elemental analyses, IR spectroscopy, and NMR spectroscopy. These derivatives showcase a range of aryl substituents and have been further investigated through single crystal X-ray diffraction studies, indicating the importance of the synthesis process in determining the compound's structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

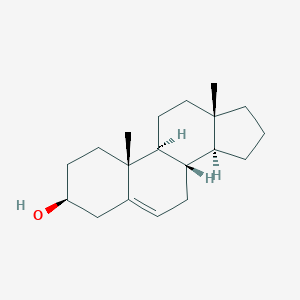

The molecular structure of cycloheptanecarboxamide derivatives has been explored through crystallography, revealing that the cyclohexane ring often adopts a chair conformation. This conformation is critical for understanding the compound's reactivity and interactions. For instance, the molecular conformation of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring (Özer et al., 2009).

Chemical Reactions and Properties

Cycloheptanecarboxamide derivatives undergo various chemical reactions, including cyclization and complexation with metals like Ni(II) and Cu(II). These reactions are pivotal for modifying the compound's chemical properties and for the synthesis of novel derivatives with potential applications in materials science and catalysis (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Physical Properties Analysis

The physical properties of cycloheptanecarboxamide and its derivatives, such as solubility, melting points, and glass transition temperatures, are crucial for their application in polymer science and materials engineering. For instance, polyamides based on similar structures have shown good solubility in polar organic solvents and can form transparent, flexible, and tough films, indicating the compound's utility in high-performance materials (Yang, Hsiao, & Yang, 1999).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various chemical groups, the stability of different derivatives, and the compound's behavior in complex formation, are essential for its application across different areas of chemistry. Studies on the reactivity and complexation behavior of cycloheptanecarboxamide derivatives have led to insights into designing new compounds with tailored properties for specific applications (Ozer et al., 2009).

科学研究应用

化学合成和催化:

- 环庚烷甲酰胺衍生物,如环己酮,在化工行业中聚酰胺制造过程中对苯酚的选择性加氢起着重要作用(Wang et al., 2011)。

生物学和药理学研究:

- 研究探讨了环己酰胺衍生物环己酰胺的使用,用于研究大鼠的性接受性和性行为的控制(Leehan et al., 1979); (Quadagno & Ho, 1975)。

- 环庚硫代苯并噻吩-3-甲酰胺衍生物已被用于靶向流感病毒聚合酶组装,显示出作为抗病毒药物的潜力(Massari et al., 2013)。

神经生物学和行为研究:

- 环己烷,一种衍生物,已被用于研究其对成年小鼠海马区运动行为、空间记忆和反应性胶质增生的影响(Campos-Ordonez et al., 2015)。

分子和材料科学:

- 环己烷-1,3,5-三酰胺衍生物已被证明在固态中形成棒状结构,这是由于氢键相互作用,在材料科学中具有非线性光学性质的相关性(Fan et al., 1995)。

- 已合成和表征了N-(芳基硫代氨基甲酰)-环己酰胺衍生物,具有在材料科学中潜在应用(Özer等,2009)。

环境和职业健康:

- 研究了环己烷在工业过程中的使用及其对工作环境的潜在影响,提供了有关溶剂涂覆金属零件拆卸过程中空气中溶剂浓度的见解(Spencer & Plisko, 2007)。

作用机制

Target of Action

It is known that many carboxamide compounds interact with various enzymes and receptors in the body . The exact targets of Cycloheptanecarboxamide and their roles are still under investigation.

Mode of Action

Carboxamide compounds often work by binding to their target enzymes or receptors, thereby modulating their activity . The specific interactions between Cycloheptanecarboxamide and its targets, as well as the resulting changes, are areas of ongoing research.

Biochemical Pathways

Carboxamide compounds can influence a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

A study on similar compounds suggests that they undergo complete or partial conversion to their corresponding acids . This could impact the bioavailability of Cycloheptanecarboxamide, but more research is needed to confirm this.

Result of Action

Carboxamide compounds can have a variety of effects depending on their specific targets and the pathways they affect

属性

IUPAC Name |

cycloheptanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVFPOMUIKCQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163174 | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1459-39-8 | |

| Record name | Cycloheptanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the motivation behind synthesizing cis and trans isomers of cycloalkane carboxamides like those with a cycloheptane ring?

A1: The synthesis of both cis and trans isomers of 2-amino-1-cycloheptanecarboxamide derivatives, as described in [], is driven by the exploration of their potential pharmacological activity. Stereoisomers, like cis and trans forms, can exhibit different biological activities due to their distinct three-dimensional shapes. This difference arises from the restricted rotation around the bond connecting the cycloalkane ring and the carboxamide group. By synthesizing and studying both isomers, researchers aim to identify potentially more active or selective drug candidates.

Q2: Are there any insights into the structure-activity relationships (SAR) of these cycloalkane carboxamide derivatives?

A2: While the provided abstracts do not delve into the specific biological activities of the synthesized cycloheptanecarboxamide derivatives, [] highlights that these compounds are analogs of isovaleric acid. Isovaleric acid itself is not a pharmaceutical but serves as a valuable starting point for designing drugs due to its presence in biological systems. Modifying the structure by incorporating different ring sizes (cyclopentane, cyclohexane, cycloheptane) and exploring both cis and trans isomers allows for insights into how these structural changes influence the interaction with biological targets and ultimately affect pharmacological activity. This systematic exploration of structure-activity relationships is crucial in drug discovery to optimize compounds for desired effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)